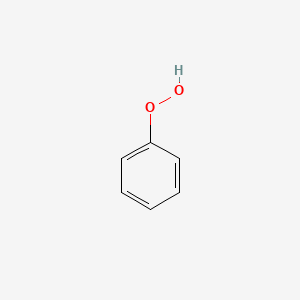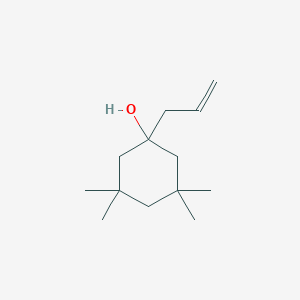
1-(3-Butoxypropyl)-3-hydroxy-2-methylpyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Butoxypropyl)-3-hydroxy-2-methylpyridin-4-one is a chemical compound with a unique structure that combines a pyridone ring with a butoxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Butoxypropyl)-3-hydroxy-2-methylpyridin-4-one typically involves the reaction of 3-hydroxy-2-methylpyrid-4-one with 3-butoxypropyl bromide under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and a base like potassium carbonate is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Butoxypropyl)-3-hydroxy-2-methylpyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyridone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butoxypropyl side chain can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydropyridone derivative.
Substitution: Formation of substituted pyridone derivatives.
Scientific Research Applications
1-(3-Butoxypropyl)-3-hydroxy-2-methylpyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3-Butoxypropyl)-3-hydroxy-2-methylpyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes with the active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The butoxypropyl side chain enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Butoxypropyl)-3-phenyl-2-thiourea
- 1-(3-Butoxypropyl)-3-butylthiourea
- N-(3-Butoxypropyl)-1-dodecanamine .
Uniqueness
1-(3-Butoxypropyl)-3-hydroxy-2-methylpyridin-4-one is unique due to its combination of a pyridone ring with a butoxypropyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-(3-butoxypropyl)-3-hydroxy-2-methylpyridin-4-one |
InChI |
InChI=1S/C13H21NO3/c1-3-4-9-17-10-5-7-14-8-6-12(15)13(16)11(14)2/h6,8,16H,3-5,7,9-10H2,1-2H3 |
InChI Key |
QZLIIDDTJJBNOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCN1C=CC(=O)C(=C1C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [(1-ethoxyethyl)thio]-](/img/structure/B8669440.png)

![7-(6,7-dimethoxyquinolin-4-yloxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8669453.png)




![Benzoic acid, 2-[[[(4-methylphenyl)amino]acetyl]amino]-](/img/structure/B8669475.png)




